Cas no 26830-96-6 (2-Amino-4-methylbenzonitrile)

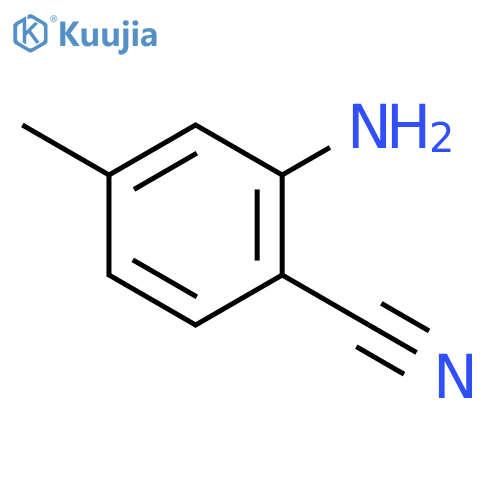

2-Amino-4-methylbenzonitrile structure

商品名:2-Amino-4-methylbenzonitrile

2-Amino-4-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-methylbenzonitrile

- 4-Methyl-2-aminobenzonitrile

- 2-amino-4-methylbenzenecarbonitrile

- 2-Amino-4-methyl-benzonitril

- 2-amino-4-methyl-benzonitrile

- 2-Cyano-5-methylaniline

- 3-Amino-4-cyanotoluene

- 4-methylanthranilonitrile

- 5-methyl-2-cyanoaniline

- 6-Cyano-m-toluidine

- 2-amino-4methylbenzonitrile

- SCHEMBL60977

- NS00028204

- EN300-125624

- MFCD00173706

- AB04357

- CS-W008109

- DTXSID00181323

- BIDD:GT0072

- 2-Amino-4-methylbenzonitrile, 97%

- EINECS 248-020-0

- SY020331

- LGNVAEIITHYWCG-UHFFFAOYSA-N

- Benzonitrile, 2-amino-4-methyl-

- 26830-96-6

- AC-4020

- AKOS005146260

- 2-Amino-4-methyl benzonitrile

- 2-AMINO-4-METHYLBENZONITRIL

- InChI=1/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H

- PS-4703

- AM20060053

- FT-0611123

- CL8142

- J-016566

- DB-010927

- A2448

-

- MDL: MFCD00173706

- インチ: InChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3

- InChIKey: LGNVAEIITHYWCG-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1)C#N)N

計算された属性

- せいみつぶんしりょう: 132.06900

- どういたいしつりょう: 132.069

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 49.8A^2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1

- ゆうかいてん: 93.0 to 97.0 deg-C

- ふってん: 301.2℃ at 760 mmHg

- フラッシュポイント: 136.0±24.6 °C

- 屈折率: 1.576

- PSA: 49.81000

- LogP: 2.03008

- ようかいせい: 未確定

- かんど: 空気に敏感である

2-Amino-4-methylbenzonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302,H312,H315,H319,H332,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:3439

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S36-S36/37

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:6.1

- 包装カテゴリ:III

- 包装グループ:III

- 危険レベル:6.1

- 危険レベル:6.1

- 包装等級:III

- リスク用語:R20/21/22; R36/37/38

2-Amino-4-methylbenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Amino-4-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125624-50.0g |

2-amino-4-methylbenzonitrile |

26830-96-6 | 95% | 50g |

$220.0 | 2023-06-08 | |

| Enamine | EN300-125624-0.5g |

2-amino-4-methylbenzonitrile |

26830-96-6 | 95% | 0.5g |

$19.0 | 2023-06-08 | |

| abcr | AB149762-5 g |

2-Amino-4-methylbenzonitrile, 97%; . |

26830-96-6 | 97% | 5 g |

€107.20 | 2023-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123969-10g |

2-Amino-4-methylbenzonitrile |

26830-96-6 | >98.0%(GC) | 10g |

¥163.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123969-25g |

2-Amino-4-methylbenzonitrile |

26830-96-6 | >98.0%(GC) | 25g |

¥564.90 | 2023-09-04 | |

| Chemenu | CM160420-25g |

2-Amino-4-methylbenzonitrile |

26830-96-6 | 95+% | 25g |

$102 | 2021-06-16 | |

| eNovation Chemicals LLC | D957512-25g |

2-Amino-4-methylbenzonitrile |

26830-96-6 | 95+% | 25g |

$95 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801738-25g |

2-Amino-4-methylbenzonitrile |

26830-96-6 | 98% | 25g |

¥1,202.00 | 2022-09-29 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43260-1g |

2-Amino-4-methylbenzonitrile, 98% |

26830-96-6 | 98% | 1g |

¥1006.00 | 2023-02-09 | |

| Apollo Scientific | OR30201-5g |

2-Amino-4-methylbenzonitrile |

26830-96-6 | 5g |

£20.00 | 2025-02-19 |

2-Amino-4-methylbenzonitrile 関連文献

-

Yu Chen,Chong Liu,Yaoting Duan,Dongkun Yu,Zhenghui Liu,Yuting Li,Ruifen Shi,Yuting Guo,Tiancheng Mu React. Chem. Eng. 2022 7 1968

-

Abhilash Sharma,Dhiraj Dutta,Pranjal Gogoi Org. Biomol. Chem. 2021 19 1795

-

Supriya Halder,Sourav Mandal,Ayanangshu Biswas,Debashis Adhikari Green Chem. 2023 25 2840

-

Jiuxi Chen,Leping Ye,Weike Su Org. Biomol. Chem. 2014 12 8204

-

5. Sandmeyer reactions. Part 5.1 Estimation of the rates of 1,5-aryl/aryl radical translocation and cyclisation during Pschorr fluorenone synthesis with a comparative analysis of reaction energeticsStephen A. Chandler,Peter Hanson,Alec B. Taylor,Paul H. Walton,Allan W. Timms J. Chem. Soc. Perkin Trans. 2 2001 214

26830-96-6 (2-Amino-4-methylbenzonitrile) 関連製品

- 78881-21-7(4-Amino-3-methylbenzonitrile)

- 56043-01-7(2-Amino-6-methylbenzonitrile)

- 75636-88-3(1,4-Benzenedicarbonitrile, 2,5-diamino-)

- 1885-29-6(Anthranilonitrile)

- 74896-24-5(4-Amino-3,5-dimethylbenzonitrile)

- 5925-93-9(2-Amino-5-methylbenzonitrile)

- 63069-52-3(2-Aminoisophthalonitrile)

- 14346-13-5(2,5-Diaminobenzonitrile)

- 60710-80-7(3-Amino-4-methylbenzonitrile)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26830-96-6)2-Amino-4-methylbenzonitrile

清らかである:99%

はかる:100g

価格 ($):275.0